Tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H15F2NO3 and a molecular weight of 235.23 g/mol It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring
Preparation Methods
The synthesis of tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2,2-difluoroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoroacetyl group, leading to the formation of substituted products. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.
Scientific Research Applications
Tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biological pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 3-(2,2-difluoroethyl)azetidine-1-carboxylate: This compound has a similar structure but with an ethyl group instead of an acetyl group.
Tert-butyl 3-((2,4-difluorophenyl)amino)azetidine-1-carboxylate: This compound features a difluorophenyl group attached to the azetidine ring, offering different chemical properties and applications.
The uniqueness of this compound lies in its difluoroacetyl group, which imparts distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 3-(2,2-difluoroacetyl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO3/c1-10(2,3)16-9(15)13-4-6(5-13)7(14)8(11)12/h6,8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIBUBFLWCXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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